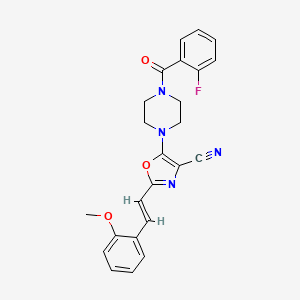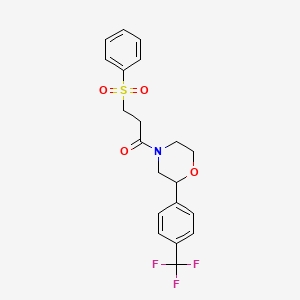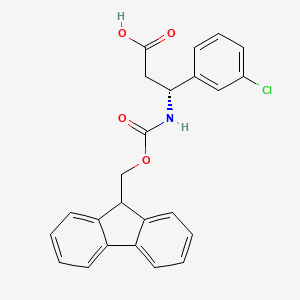
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide, also known as C21H22N2O, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide is not fully understood. However, it has been reported to act as an inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in the development of cancer. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been reported to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide is its potential therapeutic applications in the treatment of cancer. It has also been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can pose challenges in its formulation and delivery.
Orientations Futures
There are several future directions for the research and development of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide. One of the key areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential therapeutic applications in combination with other drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Overall, N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has great potential for the development of new cancer therapies and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has been reported in various research studies. One of the commonly used methods involves the reaction of 1H-indole-3-carboxylic acid with 1-cyanocyclobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to purification using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Several research studies have investigated its role in the treatment of various diseases such as colorectal cancer, breast cancer, and lung cancer.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-12-17(9-4-10-17)20-16(21)8-3-5-13-11-19-15-7-2-1-6-14(13)15/h1-2,6-7,11,19H,3-5,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZJMGNZARLAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)


![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)
![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)
![2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B3016935.png)